4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Corrosion inhibition Mild steel Acidic medium

4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 13229-02-2) is a heterocyclic building block belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol class. It features a 1,2,4-triazole core substituted with a 4-amino group, a 3-thiol (thione tautomer) group, and a 2-chlorophenyl moiety at the 5-position.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
CAS No. 13229-02-2
Cat. No. B087020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
CAS13229-02-2
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl
InChIInChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14)
InChIKeyLCHRECYVKFDKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 13229-02-2): Procurement-Ready Overview of a Thiol-Triazole Heterocycle


4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 13229-02-2) is a heterocyclic building block belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol class . It features a 1,2,4-triazole core substituted with a 4-amino group, a 3-thiol (thione tautomer) group, and a 2-chlorophenyl moiety at the 5-position. This substitution pattern provides two nucleophilic handles (4-NH₂ and 3-SH) for further derivatization, making the compound a versatile intermediate for Schiff base formation, S-alkylation, and coordination chemistry [1]. The 2-chlorophenyl group enhances lipophilicity and can engage in halogen-bonding interactions with biological targets, differentiating it from non-halogenated or para-substituted congeners .

Why 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Replaced by Unsubstituted or 5-Methyl Analogs


Within the 4-amino-1,2,4-triazole-3-thiol family, even minor modifications at the 5-position produce large shifts in physicochemical and performance properties. Electrochemical corrosion studies reveal that inhibition efficiency on mild steel in 1 M H₂SO₄ follows the rank order ATT (unsubstituted) < AMTT (5-methyl) < AETT (5-ethyl), underscoring that the 5-substituent critically governs surface adsorption and inhibitor performance [1]. Introducing a 2-chlorophenyl group adds π-stacking and halogen-bonding capabilities absent in alkyl-substituted analogs, potentially altering both corrosion inhibition and biological target engagement profiles . In biological contexts, the 4-amino-1,2,4-triazole-3-thiol scaffold has demonstrated low-micromolar APOBEC3G enzyme inhibition (IC₅₀ 3.9–8.2 µM) with specificity over APOBEC3A, but activity is highly sensitive to the 5-substituent and thiol oxidation state [2]. Generic substitution risks losing the specific steric, electronic, and lipophilic contributions of the 2-chlorophenyl group that may be essential for target interactions.

Quantitative Differentiation Evidence for 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 13229-02-2) Versus Structural Analogs


Corrosion Inhibition on Mild Steel in 1 M H₂SO₄: 5-Substituent Effects on Triazole Performance

Electrochemical studies demonstrate that among 4-amino-1,2,4-triazole-3-thiol derivatives, the 5-substituent dictates inhibition efficiency. In 1 M H₂SO₄ on mild steel, the inhibition efficiency follows ATT (4-amino-1,2,4-triazole-3-thiol, unsubstituted) < AMTT (5-methyl) < AETT (5-ethyl), consistent with increasing electron-donating character and surface coverage of the substituent [1]. The target compound, bearing a 2-chlorophenyl group, is expected to exhibit enhanced adsorption via π-electron donation and potential halogen bonding with the iron surface relative to alkyl-substituted analogs, though direct electrochemical data for the 2-chlorophenyl congener have not been reported in this series.

Corrosion inhibition Mild steel Acidic medium

Corrosion Inhibition Efficiency of 5-Aryl-4-amino-triazole-3-thiols: 5-Phenyl vs. 5-(Pyridin-4-yl) Direct Comparison

A 2024 combined experimental-theoretical study directly compared 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (AP) as mild steel corrosion inhibitors in HCl [1]. At 293 K and 5 × 10⁻³ M, AT achieved 93.33% inhibition efficiency while AP reached 97.33%, a 4.0 percentage-point advantage attributed to the additional nitrogen heteroatom in the pyridyl ring that strengthens surface binding (pAP-N20 binding energy: 847.17 kJ mol⁻¹; pAT-S18 binding energy: comparable magnitude) [1]. At 323 K, efficiencies dropped to 87.27% (AT) and 90.82% (AP), confirming both inhibitors retain substantial protection at elevated temperatures. The target compound (2-chlorophenyl analog) is structurally positioned between these two: it possesses a chlorine substituent capable of halogen bonding that the phenyl analog (AT) lacks, but lacks the additional heteroatom of the pyridyl analog (AP).

Corrosion inhibition Mild steel Hydrochloric acid

APOBEC3G Enzyme Inhibition: Scaffold-Level Potency of 4-Amino-1,2,4-triazole-3-thiol Derivatives

The 4-amino-1,2,4-triazole-3-thiol scaffold has been validated as a low-micromolar inhibitor of APOBEC3G (A3G), a host cytosine deaminase implicated in HIV-1 mutagenesis [1]. A series of S-substituted derivatives exhibited IC₅₀ values ranging from 3.9 to 8.2 µM against A3G in biochemical assays, with remarkable selectivity over the related deaminase APOBEC3A [1]. Structure–activity relationship (SAR) analysis identified C321 near the active site as the critical covalent target, with inhibitor potency dependent on both the electrophilicity of the thiol/sulfide moiety and steric accommodation by the 5-substituent [1]. The target compound, bearing a 2-chlorophenyl group at the 5-position, provides a distinct steric and electronic profile relative to the benzyl or methyl-substituted analogs originally reported, potentially modifying both potency and selectivity compared to published congeners.

Enzyme inhibition Antiviral Drug discovery

Schiff Base Derivatization at the 4-Amino Position Enables Broad-Spectrum Biological Screening

The 4-amino group of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thione has been systematically derivatized to form Schiff bases with various aromatic aldehydes, as documented in a 2025 Master's thesis [1]. While specific MIC values for the parent compound and its Schiff base derivatives were not publicly accessible in the abstract, the study demonstrates that the primary amine handle permits facile, high-yielding condensation reactions that generate structurally diverse compound libraries for antimicrobial screening [1]. In closely related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol systems, Schiff base formation has been shown to enhance antimicrobial potency, with the nature of the arylidene substituent modulating activity against Gram-positive and Gram-negative strains .

Schiff base Antimicrobial Derivatization

In Silico Target Profiling: Preferential Binding of 5-Substituted Triazole-3-thiols to DNA Gyrase and Cathepsin B

A computational docking study evaluated a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against three therapeutic targets: DNA gyrase, COX-2, and cathepsin B [1]. The compounds displayed relatively good affinity for cathepsin B and DNA gyrase compared to COX-2, with long aliphatic chains at the 5-position significantly improving binding properties [1]. While the specific docking scores for the 2-chlorophenyl analog were not individually reported, the study establishes that aromatic 5-substituents can engage in π-stacking interactions within the DNA gyrase binding pocket, and the chlorine atom may provide additional halogen-bonding contacts not available to non-halogenated aryl or alkyl analogs [1].

Molecular docking DNA gyrase Cathepsin B

Thiol-Thione Tautomerism: Differential Reactivity and Metal-Coordination Potential vs. Non-Thiolated Triazoles

4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol exists in tautomeric equilibrium with its thione form (4-amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) . This tautomerism, confirmed by the compound being listed under both nomenclatures in chemical databases, endows the molecule with ambidentate nucleophilicity: the thiol form provides a soft sulfur ligand for transition metal coordination, while the thione form offers a harder donor site [1]. In organotin(IV) complexation studies of the parent 1H-1,2,4-triazole-3-thiol, the thione sulfur was identified as the primary coordination site, and the resulting mononuclear and binuclear complexes exhibited enhanced antibacterial and antifungal activities compared to the free ligand [1]. The 2-chlorophenyl and 4-amino substituents in the target compound provide additional coordination handles (amine nitrogen, chlorine lone pairs) that may support polynuclear complex formation not achievable with the simpler 1H-1,2,4-triazole-3-thiol parent.

Tautomerism Coordination chemistry Thiol reactivity

Recommended Application Scenarios for 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 13229-02-2)


Mild Steel Corrosion Inhibitor Development for Acid Pickling and Industrial Cleaning

Based on the quantitative structure–activity relationship established for 4-amino-1,2,4-triazole-3-thiol derivatives, the target compound is well-suited for evaluation as a corrosion inhibitor for mild steel in acidic environments (H₂SO₄ and HCl). Its 2-chlorophenyl substituent is expected to provide enhanced surface adsorption through π-electron donation and potential halogen-bonding interactions with iron surfaces, positioning it between the 5-phenyl analog (93.33% inhibition efficiency at 293 K) and the 5-(pyridin-4-yl) analog (97.33%) [1]. The compound's thiol-thione tautomerism and multiple heteroatoms support Langmuir-type monolayer adsorption on steel surfaces [2]. Procurement is recommended for laboratories developing mixed-type corrosion inhibitors for industrial acid cleaning, pickling, and oil-well acidizing applications.

Schiff Base Library Synthesis for Antimicrobial Screening Programs

The compound's free 4-amino group enables high-yielding Schiff base condensation with diverse aromatic aldehydes, as demonstrated in a dedicated 2025 thesis on the 2-chlorophenyl congener [1]. This synthetic handle is absent in 4-unsubstituted or 4-alkyl analogs such as 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 80590-50-7). Procurement is indicated for medicinal chemistry groups constructing focused libraries of 4-arylideneamino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives for antimicrobial, antifungal, or enzyme inhibition screening. The 2-chlorophenyl group provides a halogen substituent that can be exploited for halogen-bonding interactions with biological targets, a feature absent in non-halogenated 5-aryl analogs.

Metal-Organic Coordination Chemistry and Bioinorganic Complex Design

The compound's multiple donor atoms (thiol/thione sulfur, 4-amino nitrogen, triazole ring nitrogens, and chlorine lone pairs) make it a versatile multidentate ligand for transition metal and organometallic complexation [1]. In studies of the parent 1H-1,2,4-triazole-3-thiol, organotin(IV) complexes exhibited enhanced antibacterial and antifungal activities compared to the uncomplexed ligand [2]. The target compound's additional 4-amino and 2-chlorophenyl substituents provide coordination sites that can support mononuclear, binuclear, or polymeric architectures not accessible with the simpler parent ligand. Researchers developing metal-based antimicrobial agents, catalysis, or metal-organic frameworks should consider this compound as a highly functionalized ligand precursor.

Covalent Enzyme Inhibitor Lead Generation Targeting APOBEC3G or DNA Gyrase

The 4-amino-1,2,4-triazole-3-thiol scaffold has demonstrated low-micromolar (IC₅₀ 3.9–8.2 µM) inhibition of APOBEC3G with selectivity over APOBEC3A, acting through covalent modification of active-site cysteine C321 [1]. In silico studies further indicate that 5-substituted-4-amino-1,2,4-triazole-3-thiols preferentially bind DNA gyrase and cathepsin B over COX-2, suggesting antibacterial or anti-inflammatory potential [2]. The 2-chlorophenyl analog offers a distinct steric and electronic profile that may alter target engagement kinetics and selectivity relative to published benzyl- or methyl-substituted derivatives. This compound is recommended for biochemical screening in A3G-dependent HIV-1 hypermutation modulation assays and for antibacterial target validation studies against DNA gyrase.

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